molecular formula C22H30F2N2O4 B13466871 Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate

Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate

Cat. No.: B13466871
M. Wt: 424.5 g/mol
InChI Key: NIAXOIOAECGWAI-UHFFFAOYSA-N
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Description

Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a difluoro-substituted azabicyclo decane ring, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azabicyclo decane ring, introduction of the difluoro groups, and protection of the amine with a benzyloxycarbonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels, thereby modulating neuronal activity. Additionally, it can regulate the collapse response mediator protein 2 (CRMP2), which plays a role in neuronal development and axonal growth .

Comparison with Similar Compounds

When compared to similar compounds, tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate stands out due to its unique difluoro-substituted azabicyclo decane ring. Similar compounds include:

Properties

Molecular Formula

C22H30F2N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

tert-butyl 10,10-difluoro-1-(phenylmethoxycarbonylamino)-8-azabicyclo[4.3.1]decane-8-carboxylate

InChI

InChI=1S/C22H30F2N2O4/c1-20(2,3)30-19(28)26-13-17-11-7-8-12-21(15-26,22(17,23)24)25-18(27)29-14-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,25,27)

InChI Key

NIAXOIOAECGWAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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